Dabth

Protein Sequencing HPLC Method Development Edman Degradation

DABTH (CAS 72683-57-9) addresses the sensitivity limits of conventional PTH-based Edman sequencing, where UV detection at 254 nm suffers from solvent gradient noise and contaminant interference that reduce signal-to-noise ratios and compromise quantification of low-abundance proteins. As the chromogenic thiohydantoin end-product of DABITC-coupled degradation, DABTH enables visible-region detection at 436 nm with approximately 2-fold higher molar extinction coefficient versus PTH derivatives, achieving 1 pmol sensitivity. • RP-HPLC resolves 22 DABTH-amino acid derivatives in 20 min - approximately 33% faster than standard isocratic methods. • 0.1% SDS increases DABTH recovery threefold without HPLC interference, enabling robust sequencing of hydrophobic membrane proteins. • Compatible with existing PTH HPLC columns (e.g., Altex Ultrasphere ODS) and buffer systems; only methanol gradient adjustment required.

Molecular Formula C17H17N5OS
Molecular Weight 339.4 g/mol
CAS No. 72683-57-9
Cat. No. B1669744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabth
CAS72683-57-9
Synonyms4-N,N-dimethylaminoazobenzene-4'-thiohydantoin
DABTH
Molecular FormulaC17H17N5OS
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)CNC3=S
InChIInChI=1S/C17H17N5OS/c1-21(2)14-7-3-12(4-8-14)19-20-13-5-9-15(10-6-13)22-16(23)11-18-17(22)24/h3-10H,11H2,1-2H3,(H,18,24)
InChIKeyVETMUHWKWZQFEY-FMQUCBEESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dabth: Chromogenic Edman Reagent


Dabth (CAS 72683-57-9), also known as 4-N,N-dimethylaminoazobenzene-4'-thiohydantoin, is the chromogenic end-product of the Edman degradation reaction when using DABITC as the coupling reagent [1]. It is a colored thiohydantoin derivative with an absorption maximum at 436 nm in the visible spectrum, which facilitates its detection and quantification in complex biological matrices without the interference commonly observed with UV-absorbing contaminants [2].

Workflow
N-terminal protein sequencing via Edman degradation
Detection
Visible-region chromogenic readout at 436 nm, avoids UV-absorbing contaminant interference
Format
HPLC-compatible thiohydantoin amino acid derivative; supports automated and manual protocols

Dabth vs PTH: Sensitivity Limitations


The selection of an Edman degradation reagent directly determines the physicochemical properties of the resulting thiohydantoin analyte, which in turn governs the sensitivity, selectivity, and robustness of the downstream HPLC analysis. Simply substituting Dabth with the more common phenylthiohydantoin (PTH) derivative introduces two critical analytical liabilities: first, PTH detection relies on UV absorbance at 254 nm, a region where solvent gradients and biological impurities generate significant baseline noise, thereby reducing the signal-to-noise ratio and limiting quantification accuracy [1]; second, the molar extinction coefficient of PTH-amino acids is approximately half that of Dabth-amino acids at their respective optimal wavelengths, resulting in a measurable loss of detection sensitivity [2]. These differences are not merely academic; they directly impact the feasibility of sequencing low-abundance proteins and the reliability of residue assignment in automated workflows.

Detection Wavelength
DABTH: visible 436 nm – low solvent-gradient baseline noise
PTH: UV 254 nm – gradient artifacts may reduce signal-to-noise ratio
Extinction Coefficient
DABTH: approximately 2× higher molar absorptivity at analytical wavelength
PTH: lower extinction coefficient may limit detection sensitivity for low-abundance samples

Dabth vs PTH: Quantitative Evidence


Visible Absorption Eliminates UV Interference

Dabth-amino acids possess an absorption maximum at 436 nm in the visible spectrum, which is distinct from the 254 nm UV absorbance used for phenylthiohydantoin (PTH) detection [1]. This spectral shift obviates interference from UV-absorbing impurities and the baseline rise caused by solvent gradient changes during HPLC analysis, a persistent problem in PTH-based methods [1].

Visible Absorption Shift
Head-to-head
DABTH: 436 nm (visible)
PTH: 254 nm (UV)
182 nm spectral shift
Shifts detection away from UV-absorbing contaminants, may reduce baseline noise.
Reported λmax context; gradient-related interference suppression noted in HPLC studies.
Protein Sequencing HPLC Method Development Edman Degradation

Higher Extinction Coefficient Than PTH

In addition to its favorable detection wavelength, Dabth-amino acids exhibit extinction coefficients that are approximately twice those of the corresponding PTH-amino acids at their respective analytical wavelengths [1]. This intrinsic spectroscopic property directly enhances the sensitivity of quantitative HPLC methods.

Extinction Coefficient
Head-to-head
DABTH: ~2× higher vs PTH at respective λmax
Higher molar absorptivity may improve detection sensitivity per mole of analyte.
Relative extinction coefficient comparison; absolute values depend on amino acid side chain.
Quantitative HPLC Method Sensitivity Protein Microsequencing

Subnanomole Detection Limit Improvement

A manual method utilizing Dabth as the chromogenic end-product demonstrated a sensitivity limit of 1 pmol for Dabth-amino acids, based on a signal-to-baseline noise ratio of 5 [1]. In contrast, a standard isocratic HPLC method reported a detection limit of 5 pmol at 436 nm [2].

Detection Limit
Cross-study
1 pmol (S/N 5)
vs 5 pmol isocratic
Reported subnanomole sensitivity supports limited-sample sequencing workflows.
Detection limit context; method-dependent (manual DABITC/PITC vs standard isocratic).
Analytical Sensitivity Limit of Detection Protein Microsequencing

Rapid HPLC Separation of Dabth-Amino Acid Derivatives

An optimized reversed-phase HPLC gradient method utilizing acetonitrile and sodium acetate buffer achieves the separation of 22 out of 24 Dabth-amino acid derivatives within a total run time of 20 minutes [1]. This represents a significant improvement over a standard isocratic method, which required 30 minutes for the separation of all derivatives [2].

HPLC Separation Speed
Cross-study
22 derivatives in 20 min (gradient)
vs 30 min isocratic
33% shorter run time may increase daily throughput for core facilities.
Gradient RP-HPLC with acetonitrile/sodium acetate; isocratic reference method.
High-Throughput Sequencing HPLC Method Optimization Analytical Throughput

SDS Addition Enhances Dabth Recovery

The presence of sodium dodecyl sulfate (SDS) at a concentration of 0.1% was shown to produce a threefold increase in the recovery of Dabth derivatives during the sequence analysis of proteins, without interfering with subsequent HPLC analysis [1].

SDS Recovery Boost
Supporting evidence
3-fold increase with 0.1% SDS
SDS-compatible chemistry may improve yield for membrane or hydrophobic proteins.
Reported recovery context; SDS did not interfere with subsequent HPLC analysis.
Protein Sequencing Yield Method Robustness Detergent Compatibility

Dual-Wavelength Detection for Threonine and Serine Discrimination

A dual-wavelength detection system monitoring at 254 nm and 320 nm allows for the unambiguous distinction between PTH-degradation products of threonine and serine [1]. While this specific data point pertains to PTH, the same chromatographic system can be adapted for Dabth separation by simply altering the methanol concentration in the mobile phase [1], implying that Dabth can also leverage multi-wavelength detection strategies for enhanced peak identification confidence.

Dual-Wavelength Capability
Class-level
Compatible with dual detection (254/320 nm); demonstrated for PTH, adaptable to DABTH
Multi-wavelength monitoring may enhance Thr/Ser discrimination confidence.
Class-level inference; requires mobile phase methanol adjustment for DABTH.
HPLC Detection Amino Acid Analysis Peak Assignment Confidence

Dabth: Optimal Application Scenarios


Microsequencing of Low-Abundance Proteins

When analyzing proteins purified from precious or limited sources (e.g., clinical biopsies, rare cell populations, or affinity-purified complexes), the 1 pmol sensitivity of Dabth-based detection [1] and the 2-fold higher extinction coefficient compared to PTH [2] are critical. These properties enable confident N-terminal sequencing and residue identification with subnanomole quantities of starting material, maximizing data yield from minimal sample input.

High-Throughput HPLC for Core Facilities

For core facilities or research groups requiring rapid turnaround of protein sequencing data, the optimized RP-HPLC method that separates 22 Dabth derivatives in 20 minutes [1] offers a 33% reduction in analysis time compared to standard isocratic methods. Combined with the visible wavelength detection at 436 nm that minimizes baseline noise [2], this workflow increases daily sample throughput and reduces the need for chromatogram re-analysis.

Sequencing Membrane Proteins Solubilized with SDS

Dabth-based sequencing is uniquely robust for hydrophobic or membrane proteins that require SDS for solubilization. The finding that 0.1% SDS increases Dabth recovery threefold [1] without interfering with HPLC analysis allows researchers to maintain protein solubility throughout the degradation cycle, whereas standard PTH methods may suffer from reduced yields or precipitation artifacts under these conditions.

Upgrading from PTH to DABTH Workflows

Laboratories currently using PTH-based Edman sequencing can transition to Dabth with minimal capital investment. The same HPLC column (e.g., Altex Ultrasphere ODS) and buffer system can be used for both PTH and Dabth separations; only the methanol concentration in the mobile phase needs adjustment [1]. This compatibility allows for a cost-effective upgrade to a more sensitive and interference-resistant detection method without replacing core instrumentation.

Application
Selection Property
Validation Focus
Low-abundance protein microsequencing
Subnanomole detection sensitivity
Detection limit and extinction coefficient context
High-throughput core facility workflows
Rapid gradient HPLC separation
Run time and resolution verification
SDS-solubilized membrane protein sequencing
SDS-compatible recovery chemistry
Recovery yield and chromatographic interference check
Method transfer from PTH to DABTH
Column and buffer system compatibility
Mobile phase adjustment and visible-wavelength switch

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